

A Technical Guide to (S)-(-)-Felodipine-d5: Sourcing and Application for Researchers

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Compound of Interest

Compound Name: (S)-(-)-Felodipine-d5

Cat. No.: B563697

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-(-)-Felodipine-d5**, a deuterated analog of the calcium channel blocker Felodipine. This document details available suppliers, purchasing options, and key technical data to facilitate its procurement for research and development purposes. Furthermore, it outlines a detailed experimental protocol for its application as an internal standard in bioanalytical methods and illustrates the established signaling pathway of Felodipine.

Supplier and Purchasing Information

(S)-(-)-Felodipine-d5 and its racemic mixture, (±)-Felodipine-d5, are available from several specialized chemical suppliers. The following table summarizes the quantitative data available from various vendors to aid in the selection of a suitable product for your research needs.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity/Iso topic Enrichment
LGC Standards	(S)-(-)-Felodipine-d5	TRC-F232372-25MG	1217744-87-0	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.28	Not specified
Cayman Chemical	(±)-Felodipine-d5	30123	1242281-38-4	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.3	≥98% (Felodipine), ≥99% deuterated forms (d1-d5)[1]
Clearsynth	Felodipine-d5	CS-O-02883	1242281-38-4	Not specified	Not specified	Not specified
Santa Cruz Biotechnology	(R)-(+)-Felodipine-d5	Not specified	Not specified	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.28	Not specified
International Laboratory USA	(S)-(-)-FELODIPI NE-D5	6199595	1217744-87-0	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.28	Not specified
Simson Pharma Limited	Felodipine-D5	F110004	NA	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.28	Not specified
Pharmaffiliates	(S)-(-)-Felodipine-d5	PA STI 040670	1217744-87-0	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.28	Not specified
Sussex Research Laboratories Inc.	Felodipine-d5	SI060029	1242281-38-4	C ₁₈ H ₁₄ D ₅ C I ₂ NO ₄	389.28	>95% (HPLC), >95% Isotopic

						Enrichment [2]
Acanthus Research	Felodipine-D5	FEL-09-002	1217744-87-0	$C_{18}H_{14}D_5C$ I_2NO_4	Not specified	Not specified
MedChem Express	Felodipine-d5	HY-B0309S1	1242281-38-4	$C_{18}H_{14}D_5C$ I_2NO_4	389.29	Not specified

Experimental Protocol: Quantification of Felodipine in Human Plasma using LC-MS/MS

(S)-(-)-Felodipine-d5 is primarily utilized as an internal standard (IS) for the accurate quantification of Felodipine in biological matrices. The following is a detailed methodology synthesized from established bioanalytical methods for the analysis of Felodipine in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials and Reagents

- **(S)-(-)-Felodipine-d5** (Internal Standard)
- Felodipine (Reference Standard)
- Human Plasma (with anticoagulant, e.g., K₂EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium Acetate
- Formic Acid
- Water (deionized, 18 MΩ·cm)
- Diethylether/Hexane (80:20, v/v) or Methyl tert-butyl ether (MTBE) for extraction

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical Column: A C18 column (e.g., 100 mm x 4.6 mm, 5 μ m or 75 mm x 3.0 mm, 3.5 μ m) is suitable.

Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare primary stock solutions of Felodipine and **(S)-(-)-Felodipine-d5** in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions of Felodipine by serial dilution of the stock solution with a methanol/water mixture (e.g., 50:50, v/v) to create calibration standards.
- Internal Standard Working Solution: Prepare a working solution of **(S)-(-)-Felodipine-d5** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over a desired concentration range (e.g., 0.1 to 20 ng/mL). Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction)

- To 0.5 mL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 50 μ L) of the internal standard working solution.
- Vortex mix for 30 seconds.
- Add 3 mL of extraction solvent (e.g., diethylether/hexane (80:20, v/v) or MTBE).
- Vortex mix vigorously for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

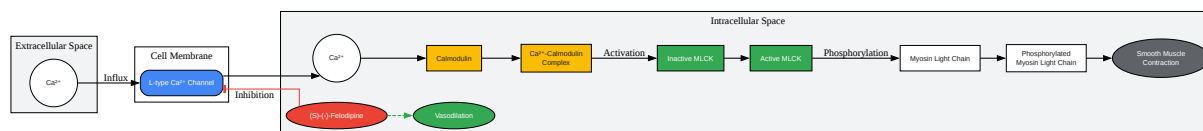
- Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate or 0.1% formic acid in water).
- Flow Rate: A flow rate of 0.5 to 1.0 mL/min is commonly used.
- Injection Volume: 10-20 µL.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization.
- MRM Transitions: Monitor the specific precursor to product ion transitions for Felodipine and **(S)-(-)-Felodipine-d5**. These will need to be optimized on the specific instrument used.

Data Analysis

Quantify the concentration of Felodipine in the unknown samples by constructing a calibration curve of the peak area ratio of Felodipine to **(S)-(-)-Felodipine-d5** versus the nominal concentration of the calibration standards.

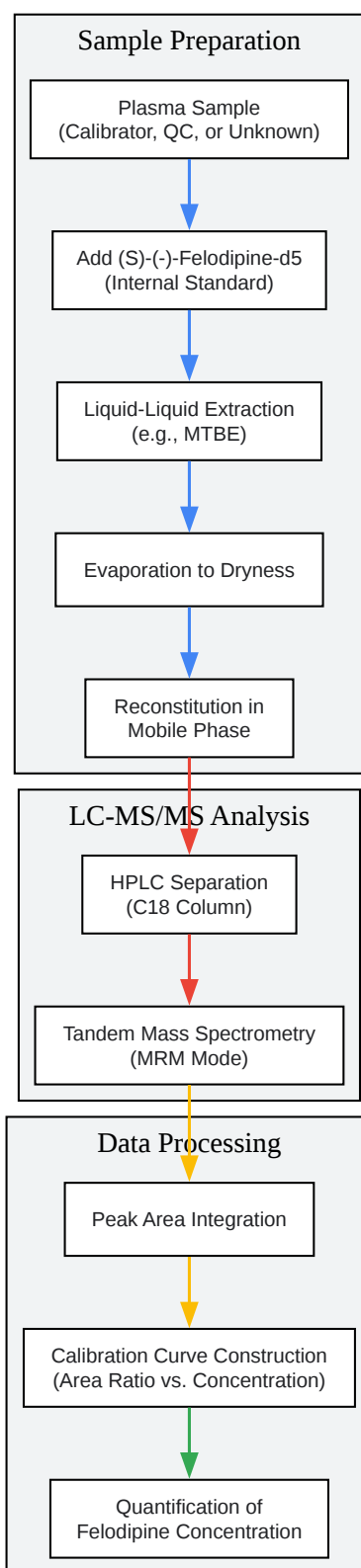
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action of Felodipine and a typical experimental workflow for its quantification.



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Figure 1: Signaling Pathway of Felodipine Action



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Figure 2: Bioanalytical Workflow for Felodipine Quantification

Mechanism of Action

Felodipine is a dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. By blocking the influx of extracellular calcium ions into these cells, Felodipine prevents the activation of calmodulin and subsequently myosin light chain kinase. This inhibition of the contractile signaling cascade leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure. **(S)-(-)-Felodipine-d5**, being a deuterated isotopologue, is expected to have the same mechanism of action and is used as a stable isotope-labeled internal standard for its accurate quantification in biological samples.

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